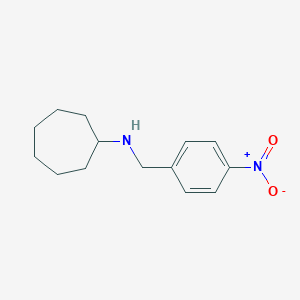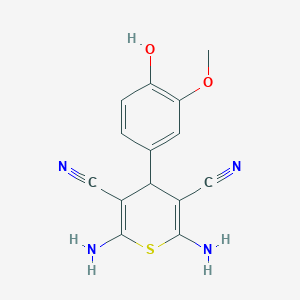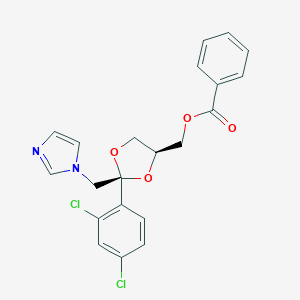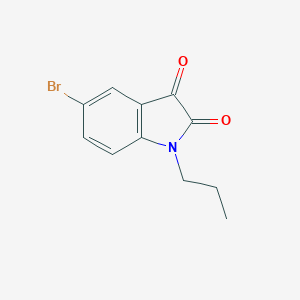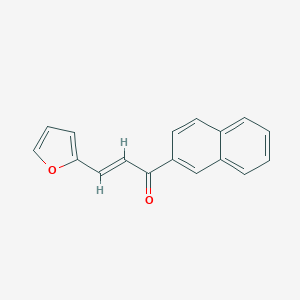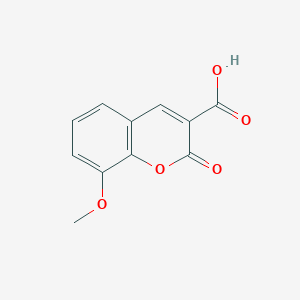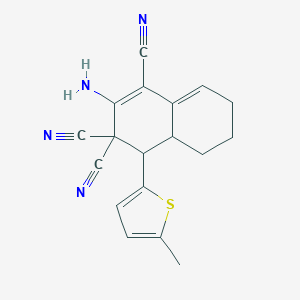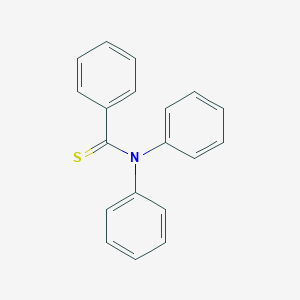
N,N-diphenylbenzenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diphenylbenzenecarbothioamide, commonly known as benzothiazole, is a heterocyclic organic compound that has been widely used in various scientific research applications. It is a versatile molecule that possesses a unique set of chemical properties, making it a valuable tool in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of benzothiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. Benzothiazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects
Benzothiazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative stress and damage. Benzothiazole derivatives have also been found to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, benzothiazole has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzothiazole possesses several advantages for lab experiments, including its ease of synthesis and availability. It also exhibits a wide range of biological activities, making it a valuable tool in the field of medicinal chemistry. However, benzothiazole also has several limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Direcciones Futuras
There are several future directions for the investigation of benzothiazole and its derivatives. One potential direction is the development of novel benzothiazole derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the investigation of benzothiazole derivatives as potential therapeutic agents for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Further investigation into the mechanism of action of benzothiazole is also necessary to fully understand its biological effects and potential therapeutic applications.
Conclusion
Benzothiazole is a versatile molecule that has been extensively investigated for its potential use as a therapeutic agent in the treatment of various diseases. It possesses a wide range of biological activities and exhibits several advantages for lab experiments. However, further investigation is necessary to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Benzothiazole can be synthesized by the reaction of o-phenylenediamine with carbon disulfide in the presence of an alkali. The resulting product is then acidified to obtain the final product. Alternatively, benzothiazole can also be synthesized by the reaction of 2-aminobenzophenone with sulfur in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Benzothiazole has been extensively used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, such as antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. Benzothiazole derivatives have also been investigated for their potential use as therapeutic agents in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
Número CAS |
17435-12-0 |
|---|---|
Fórmula molecular |
C19H15NS |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
N,N-diphenylbenzenecarbothioamide |
InChI |
InChI=1S/C19H15NS/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
Clave InChI |
LSRNUEQABARJTA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=S)N(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(=S)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



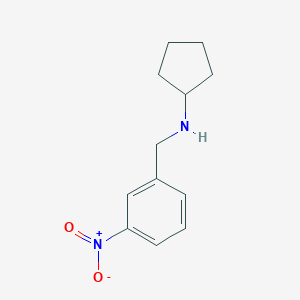
![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)
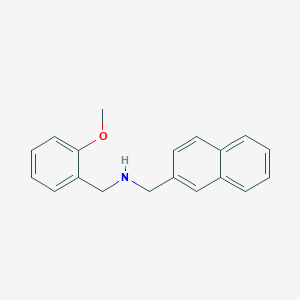
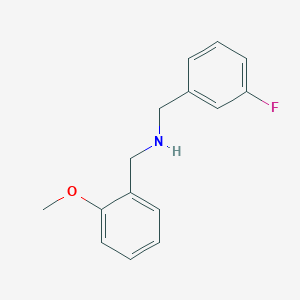
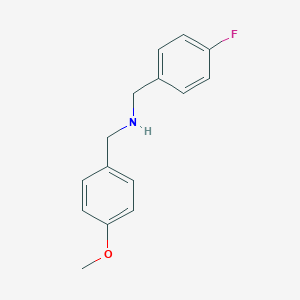
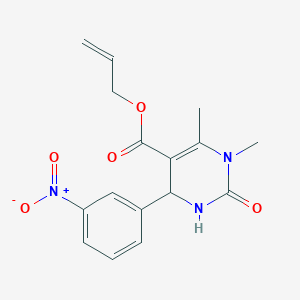
![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)
